molecular formula C10H12F3NO B13042287 (1R,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL

(1R,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13042287
M. Wt: 219.20 g/mol
InChI Key: RHMFFVGFZDRSPL-MUWHJKNJSA-N
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Description

(1R,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process often includes multiple purification steps such as crystallization and chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, ether as solvent, low temperature.

    Substitution: Alkyl halides, polar aprotic solvents like DMSO, elevated temperatures.

Major Products

    Oxidation: Corresponding ketone.

    Reduction: Corresponding amine.

    Substitution: Various alkylated derivatives.

Scientific Research Applications

(1R,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Acts as a ligand in the study of enzyme-substrate interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL: The enantiomer of the compound, with different stereochemistry.

    Trifluorotoluene: A related compound with a trifluoromethyl group attached to a benzene ring.

    1,2,4-Triazole derivatives: Compounds containing a trifluoromethyl group and used in various pharmaceutical applications.

Uniqueness

(1R,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL is unique due to its specific stereochemistry and the presence of both an amino and a hydroxyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

(1R,2R)-1-amino-1-[4-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H12F3NO/c1-6(15)9(14)7-2-4-8(5-3-7)10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9+/m1/s1

InChI Key

RHMFFVGFZDRSPL-MUWHJKNJSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=C(C=C1)C(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)C(F)(F)F)N)O

Origin of Product

United States

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